1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride

Catalog No.
S12409432
CAS No.
M.F
C20H23ClN4O
M. Wt
370.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)etha...

Product Name

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride

IUPAC Name

1,2-bis(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol;hydrochloride

Molecular Formula

C20H23ClN4O

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C20H22N4O.ClH/c1-10-5-14-15(6-11(10)2)22-19(21-14)9-18(25)20-23-16-7-12(3)13(4)8-17(16)24-20;/h5-8,18,25H,9H2,1-4H3,(H,21,22)(H,23,24);1H

InChI Key

ZRZHPCOIZJKDHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CC(C3=NC4=C(N3)C=C(C(=C4)C)C)O.Cl

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride is a synthetic compound characterized by its unique structure, which features two benzo[d]imidazole rings substituted with methyl groups. This compound is a derivative of benzimidazole, a class of organic heterocyclic compounds known for their diverse biological activities. The presence of the ethanol moiety and hydrochloride salt form enhances its solubility and potential bioavailability.

The synthesis of 1,2-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride typically involves condensation reactions between 5,6-dimethyl-1H-benzo[d]imidazole derivatives and appropriate aldehydes or ketones under acidic conditions. For instance, sodium metabisulfite can be employed as an oxidizing agent to facilitate the formation of the bis-benzimidazole structure. The final product is often converted into its hydrochloride salt by passing dry hydrogen chloride gas into a methanolic solution of the compound .

Compounds related to 1,2-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride have demonstrated significant biological activities, particularly in anticancer research. Studies have shown that various benzimidazole derivatives exhibit potent inhibitory effects against human topoisomerase I and other cancer cell lines. For example, certain derivatives were found to inhibit growth in various cancer cell lines with low half-maximal inhibitory concentration (IC50) values comparable to established chemotherapeutics like camptothecin .

The synthesis methods for this compound can be categorized into several approaches:

  • Conventional Synthesis: Utilizing 1,2-phenylenediamine and aldehydes under reflux conditions in the presence of acids.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation.
  • Oxidative Condensation: Employing sodium metabisulfite as an oxidizing agent in an ethanol solvent to promote the formation of the bis-benzimidazole structure .

1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new anticancer agents.
  • Coordination Chemistry: As a ligand in coordination compounds due to its ability to chelate metal ions .
  • Material Science: In the development of organic semiconductors or other functional materials due to its electronic properties.

Interaction studies involving 1,2-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride have focused on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Fluorescence Spectroscopy: To assess binding interactions with DNA or proteins.
  • Molecular Docking Studies: To predict the binding modes and affinities of the compound with target enzymes or receptors.

Such studies reveal insights into the mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 1,2-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-(1H-Benzimidazol-2-yl)ethanolSingle benzimidazole ringModerate biological activity against cancer cell lines
Bis(benzimidazol-2-yl)methaneTwo benzimidazole unitsStrong DNA-binding properties
5-MethylbenzimidazoleMethyl substitution on benzimidazoleExhibits antifungal activity
2-(4-Methylphenyl)-benzimidazoleSubstituted phenyl group on benzimidazolePotential anti-inflammatory effects

The uniqueness of 1,2-bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride lies in its dual benzimidazole structure combined with an ethanol moiety, enhancing both its solubility and biological activity compared to other derivatives .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

370.1560391 g/mol

Monoisotopic Mass

370.1560391 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-09

Explore Compound Types